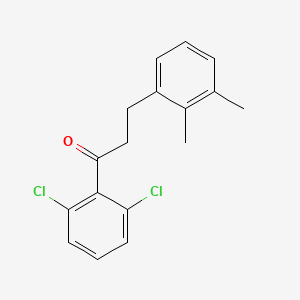

2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

Descripción

Historical Context and Development

The compound 2',6'-dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898793-41-4) emerged as a subject of interest in the early 21st century, with its first synthesis reported in 2008. Developed during advancements in synthetic methodologies for substituted propiophenones, its creation aligns with efforts to explore halogenated aromatic ketones for applications in pharmaceuticals and materials science. Key milestones include its characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which established its structural identity. The compound's design reflects strategic placement of chlorine and methyl groups to modulate electronic and steric properties, a hallmark of modern organohalogen chemistry.

Chemical Classification and Nomenclature

This compound belongs to the aryl ketone family, specifically a dichlorinated propiophenone derivative . Its systematic IUPAC name is 1-(2,6-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one , reflecting:

- A propanone backbone (C=O group at position 1)

- 2,6-dichloro substitution on the phenyl ring

- 2,3-dimethyl substitution on the adjacent phenyl group.

Key identifiers :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆Cl₂O | |

| Molecular Weight | 307.21 g/mol | |

| SMILES | Cc1cccc(c1C)CCC(=O)c2c(Cl)cccc2Cl | |

| InChI Key | IAVUKXIPUFOFDT-UHFFFAOYSA-N |

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in synthesizing complex molecules. Its utility arises from:

- Electrophilic reactivity : The electron-withdrawing chlorine atoms enhance the ketone's susceptibility to nucleophilic attack, enabling transformations such as Grignard additions.

- Steric modulation : The 2,3-dimethylphenyl group imposes steric hindrance, directing regioselectivity in cross-coupling reactions.

- Biological relevance : Structural analogs exhibit antimicrobial and antitumor activities, positioning this compound as a scaffold for drug discovery.

Recent studies emphasize its role in catalyzed C–C bond formations , particularly in palladium-mediated Suzuki-Miyaura couplings. Computational analyses (e.g., density functional theory) predict its interaction with enzymatic targets, underscoring its potential in medicinal chemistry.

Identification Parameters and Registry Data

Registry data :

| Identifier | Value | Source |

|---|---|---|

| CAS No. | 898793-41-4 | |

| PubChem CID | 24726258 | |

| DSSTox Substance ID | DTXSID10644651 | |

| MDL Number | MFCD08064142 |

Spectroscopic characteristics :

Research Scope and Objectives

Current research priorities include:

- Synthetic optimization : Developing solvent-free Friedel-Crafts acylation protocols to improve yield (>85%) and reduce aluminum chloride usage.

- Derivatization studies : Exploring halogen-exchange reactions to generate fluoro- or bromo-analogs for structure-activity relationship (SAR) analyses.

- Material science applications : Investigating its use as a monomer in thermally stable polyketones, leveraging its rigid aromatic backbone.

Future directions aim to integrate machine learning models for predicting reaction outcomes and toxicity profiles, accelerating its adoption in green chemistry workflows.

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-5-3-6-13(12(11)2)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUKXIPUFOFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644658 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-41-4 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Overview

The predominant synthetic route for 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves the Friedel–Crafts acylation of an appropriately substituted aromatic compound with an acyl chloride or anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl3).

Reaction Mechanism

- The reaction proceeds via the formation of an acylium ion intermediate , generated by the interaction of the acyl chloride with the Lewis acid catalyst.

- This electrophilic species then undergoes electrophilic aromatic substitution with the aromatic ring of 2,3-dimethylbenzene or a related aromatic substrate.

- The regioselectivity is influenced by the substituents on the aromatic ring, favoring substitution at positions ortho or para to activating groups, which in this case leads to the formation of the 2',6'-dichloro substituted product.

Figure: Simplified Mechanism of Friedel–Crafts Acylation

| Step | Description |

|---|---|

| 1 | Formation of complex between acyl chloride and AlCl3 catalyst |

| 2 | Generation of resonance-stabilized acylium ion (R-C≡O⁺) |

| 3 | Electrophilic attack on aromatic ring at activated position |

| 4 | Rearrangement and deprotonation to yield aryl ketone product |

Reaction Conditions and Parameters

- Catalyst: Aluminum chloride (AlCl3) is commonly used due to its strong Lewis acidity and ability to generate the acylium ion efficiently.

- Solvent: Non-polar or weakly polar solvents such as dichloromethane or 1,2-dichloroethane are preferred to dissolve reactants and maintain catalyst activity.

- Temperature: Typically maintained between 0°C to 70°C to control reaction rate and selectivity.

- Time: Reaction times vary from several hours (6–10 hours) depending on scale and reactor type.

- Reactor: Both batch and continuous flow reactors are employed industrially for enhanced control and yield optimization.

Advantages and Limitations

- The Friedel–Crafts acylation provides high regioselectivity and yields for aryl ketones such as this compound.

- The reaction requires careful control of moisture and temperature to prevent side reactions like polyacylation or hydrolysis.

- The use of corrosive catalysts and reagents necessitates appropriate safety and waste management protocols.

Chlorination Step for Dichloro Substitution

Chlorination of Propiophenone Derivatives

A preparatory step often involves chlorination of the propiophenone intermediate to introduce chlorine atoms at specific positions on the aromatic ring. This is typically achieved by:

- Using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride.

- Employing solvents like 1,2-dichloroethane , which provide good solubility and reduce corrosion to equipment.

- Operating under controlled temperature (15–70°C) and stirring conditions to ensure selective chlorination.

Process Outline

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Add aluminum chloride and solvent to reactor | Stirred, 15–70°C | Catalyst complex formation |

| 2 | Drip propiophenone solution, feed chlorine gas | 6–10 hours, controlled temperature | Selective chlorination at 2',6' positions |

| 3 | Low-temperature hydrolysis | To quench reaction and remove catalyst | |

| 4 | Washing and layering | Removal of impurities | |

| 5 | Vacuum distillation and rectification | Purification to 99.7–99.9% purity | |

| 6 | Final product: this compound | Yield: 88–90% |

Yield and Purity

- The chlorination method yields the target dichloro compound with high purity (99.7–99.9%) and good yield (88–90%).

- The process is environmentally considerate by recycling acidic waste streams and minimizing corrosion.

Analytical Confirmation of Product

After synthesis, the compound's structure and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the aromatic substitution pattern and ketone functionality.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation consistent with 2',6'-dichloro substitution.

- Chromatographic Techniques: Such as HPLC or GC to assess purity and separate byproducts.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature Range | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Friedel–Crafts Acylation | 2,3-Dimethylbenzene, Acyl chloride | AlCl3 | Dichloromethane / 1,2-dichloroethane | 0–70°C | High (not specified) | High | Electrophilic aromatic substitution reaction |

| Chlorination of Propiophenone | Propiophenone, Cl2 gas | AlCl3 | 1,2-Dichloroethane | 15–70°C | 88–90 | 99.7–99.9 | Selective dichlorination at 2',6' positions |

Análisis De Reacciones Químicas

Types of Reactions

2’,6’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2’,6’-Dichloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2’,6’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in diverse chemical pathways, making it a versatile compound in synthetic chemistry.

Comparación Con Compuestos Similares

Structural Analogs with Varying Chlorine and Methyl Substituents

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Analysis

Trifluoromethyl (CF₃) groups () introduce strong electron-withdrawing effects, reducing electron density at the phenyl ring compared to dimethyl substituents .

Molecular Weight and Physicochemical Properties :

- Compounds with CF₃ groups () exhibit higher molecular weights (~347 vs. ~307 g/mol) and likely higher lipophilicity, impacting solubility and bioavailability .

- The absence of methyl groups (e.g., 3-methylphenyl in ) reduces molecular weight and may alter melting/boiling points .

Commercial Availability and Applications: 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone () is marketed by VLC Lifesciences at 5000 INR/gram, suggesting industrial relevance in API synthesis . Analogs with trifluoromethyl groups () are cataloged as high-purity (97%) reagents, likely for specialized pharmaceutical applications .

Actividad Biológica

2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 347.26 g/mol. The compound is characterized by a propiophenone backbone with dichloro substitutions at the 2' and 6' positions of the aromatic ring.

Synthesis Method

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction , which introduces the propiophenone moiety onto the aromatic ring. The reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains.

- Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.

- Enzyme Modulation : The dichloro substitutions may enhance binding affinity to specific enzymes or receptors, contributing to its biological effects.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains; potential for antibiotic development. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Enzyme Modulation | May modulate enzyme activity related to metabolic pathways. |

Comparison with Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Not listed | Dichloro substitution; dimethylphenyl group | Antimicrobial; anti-inflammatory |

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic; anti-inflammatory |

| 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone | 898769-35-2 | Bromine at meta position | Anticancer activity against specific cell lines |

Case Studies

- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of various derivatives of propiophenones, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its role in modulating inflammatory responses.

- Enzyme Interaction Analysis : A study utilizing molecular docking simulations revealed that this compound binds effectively to cyclooxygenase enzymes (COX), which are critical in inflammation pathways.

Q & A

Basic: What are the recommended synthetic routes for 2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example:

Friedel-Crafts Route : React 2,3-dimethylbenzene with 2,6-dichloropropionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction completion via TLC (Rf ~0.5 in hexane:EtOAc 4:1).

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to achieve >98% purity.

Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Ensure absence of byproducts (e.g., mono-chlorinated derivatives) via GC-MS .

Safety Note : Handle chlorinated reagents in a fume hood with PPE (gloves, goggles) per OSHA guidelines .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~200 ppm) and quaternary carbons.

IR : Detect C=O stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns from Cl atoms.

X-ray Crystallography : Resolve stereochemical ambiguities, if any, by growing single crystals in dichloromethane/hexane .

Advanced: How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify conformational changes or rotational barriers.

COSY/NOESY : Detect through-space interactions to confirm substituent positions on the aromatic ring.

Spiking Experiments : Add authentic samples of suspected byproducts (e.g., 2',4'-dichloro isomers) to identify overlapping signals.

Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Advanced: What strategies mitigate steric hindrance during functionalization of the 2,3-dimethylphenyl group?

Methodological Answer:

Steric effects from the ortho-dimethyl groups require tailored approaches:

Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate meta positions selectively.

Transition Metal Catalysis : Employ Pd-catalyzed C-H activation with bulky ligands (e.g., SPhos) to enhance regioselectivity.

Microwave-Assisted Synthesis : Reduce reaction times and improve yields for Suzuki-Miyaura couplings under controlled heating (100°C, 30 min) .

Advanced: How do electronic effects of the dichloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing Cl groups activate the ketone toward nucleophilic attack but deactivate the aromatic ring:

DFT Calculations : Map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack.

Kinetic Studies : Compare reaction rates with non-chlorinated analogs using UV-Vis or stopped-flow techniques.

Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) at para positions to balance electronic effects .

Advanced: What computational methods are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (PDB ID: 1TQN). Parameterize force fields for Cl and methyl groups.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Analysis : Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.